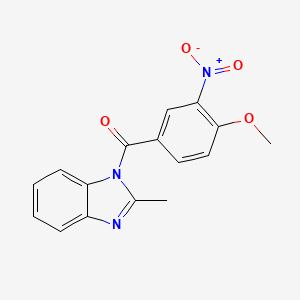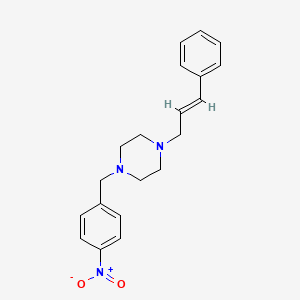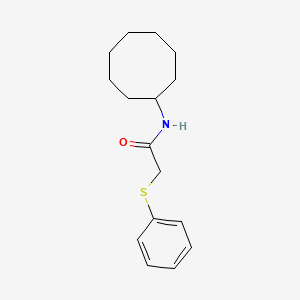
1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole, also known as MNBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNBM is a benzimidazole derivative that has been synthesized through a multi-step process, and has shown a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
The mechanism of action of 1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. This compound has also been found to modulate the activity of various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been found to induce apoptosis in cancer cells. In addition, this compound has been found to modulate the activity of various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been extensively studied, and its biological activities have been well characterized. However, this compound also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the biological activities of natural compounds. This compound may also have limited solubility in certain solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole. One future direction is to further investigate its mechanism of action, and to identify the specific signaling pathways that are modulated by this compound. Another future direction is to investigate the potential applications of this compound in the treatment of various diseases, such as cancer and inflammatory disorders. This compound may also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, this compound may be used as a tool compound for the study of various signaling pathways and biological processes.
Synthesemethoden
1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole is synthesized through a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2-methyl-1H-benzimidazole. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as acetic anhydride. The product is then purified through a series of chromatography and recrystallization steps to obtain pure this compound.
Eigenschaften
IUPAC Name |
(4-methoxy-3-nitrophenyl)-(2-methylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-17-12-5-3-4-6-13(12)18(10)16(20)11-7-8-15(23-2)14(9-11)19(21)22/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPBJECUENJBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)
![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)



![N-cyclohexyl-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5733375.png)
![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5733409.png)